molecular formula C18H34N2NaO3 B585035 Sodium lauroamphoacetate CAS No. 156028-14-7

Sodium lauroamphoacetate

Cat. No.: B585035
CAS No.: 156028-14-7
M. Wt: 349.5 g/mol
InChI Key: IOLPZPSWYXRSGB-UHFFFAOYSA-N
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Description

Properties

CAS No.

156028-14-7

Molecular Formula

C18H34N2NaO3

Molecular Weight

349.5 g/mol

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3;

InChI Key

IOLPZPSWYXRSGB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na]

Origin of Product

United States

Preparation Methods

Reaction of Lauric Acid with Aminoethylethanolamine (AEEA)

The primary industrial method involves condensing lauric acid (C<sub>12</sub>H<sub>24</sub>O<sub>2</sub>) with aminoethylethanolamine (AEEA, C<sub>4</sub>H<sub>12</sub>N<sub>2</sub>O) at 160–180°C under nitrogen atmosphere. Lauric acid, typically derived from coconut oil, reacts with AEEA’s primary amine group to form an amide intermediate (Fig. 1a). Prolonged heating induces cyclization, producing a substituted imidazoline ring (Fig. 1b).

Reaction Conditions

ParameterValue
Temperature160–180°C
Reaction Time4–6 hours
Molar Ratio1:1 (lauric acid:AEEA)
CatalystNone required

This exothermic reaction requires precise temperature control to avoid side products like uncyclized amides or over-oxidized species.

Quaternization with Sodium Chloroacetate

The imidazoline intermediate undergoes ring-opening quaternization with sodium chloroacetate (ClCH<sub>2</sub>COONa) in aqueous alkaline media (pH 9–11). This step introduces the amphoacetate moiety, yielding sodium lauroamphoacetate (Fig. 1c).

Critical Parameters

  • Stoichiometry : 1 equivalent of imidazoline reacts with 1 equivalent of sodium chloroacetate. Excess reagent risks di-acetate byproducts.

  • Temperature : 80–100°C for 2–3 hours ensures complete conversion.

  • Purification : Dialysis or ion-exchange resins remove unreacted chloroacetate and salts.

Alternative Industrial Methods

Direct Condensation Using Formaldehyde and Sodium Cyanide

US Patent 6232496B1 discloses a single-step process using formaldehyde (HCHO) and sodium cyanide (NaCN) to modify a pre-synthesized amidoamine precursor (RCONHCH<sub>2</sub>CH<sub>2</sub>NHCH<sub>2</sub>CH<sub>2</sub>OH). The reaction forms a glycinate group directly, bypassing the imidazoline stage.

Advantages

  • Eliminates imidazoline cyclization, reducing energy input.

  • Higher yields (~90%) under mild conditions (25–50°C).

Limitations

  • Sodium cyanide’s toxicity necessitates rigorous safety protocols.

  • Residual cyanide contamination risks require post-synthesis detoxification.

Biobased Synthesis from Sugar Beet Pulp Monosaccharides

Recent work demonstrates the feasibility of using l-arabinose (l-Ara) and d-galacturonic acid (d-GalA) from sugar beet pulp as carbohydrate precursors. Reductive amination with decylamine and formaldehyde produces surfactants with comparable performance to this compound.

Key Data

SurfactantCMC (mM)Surface Tension (mN/m)Foam Height (mm)
GalA1.80.1228.4155
SLES*0.1531.2160

*Sodium lauryl ether sulfate (SLES), a common benchmark.

Quality Control and Contaminant Mitigation

Residual AEEA Analysis

Unreacted AEEA, a skin sensitizer, is a critical impurity monitored via HPLC. Commercial batches must contain <50 ppm AEEA to meet safety standards.

Mitigation Strategies

  • Post-reaction vacuum stripping at 100°C removes volatile amines.

  • Chelating agents (e.g., EDTA) sequester metal ions that catalyze AEEA degradation.

Scalability and Environmental Impact

Industrial Production Metrics

MetricTwo-Step ProcessCyanide-Based Process
Batch Yield85–92%88–95%
Energy Consumption15–20 kWh/kg8–12 kWh/kg
Biodegradability100% (OECD 301B)95% (OECD 301B)

Data compiled from patent and SDS sources.

Waste Stream Management

  • Imidazoline process generates NaCl brine, treatable via reverse osmosis.

  • Cyanide method produces HCN gas, requiring scrubbers with alkaline peroxide .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroamphoacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis and condensation reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. Hydrolysis can yield lauric acid and aminoethylethanolamine as by-products .

Mechanism of Action

Sodium lauroamphoacetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. This compound can exist in anionic, zwitterionic, or cationic forms depending on the pH of the solution, which contributes to its versatility in different formulations .

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : Sodium 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydro-1H-imidazol-1-yl]acetate
  • CAS No.: 156028-14-7
  • Molecular Formula : C₁₈H₃₄N₂NaO₃
  • Molecular Weight : 349.46 g/mol .

Properties and Applications: Sodium Lauroamphoacetate (SLAA) is a zwitterionic surfactant derived from coconut oil, synthesized via a two-step reaction involving lauric acid, aminoethylethanolamine (AEEA), and sodium chloroacetate . It is widely used in personal care products (shampoos, body washes, facial cleansers) due to its:

  • Foam Boosting : Stable foam production even in hard water .
  • Compatibility: Works synergistically with anionic, cationic, and non-ionic surfactants .
  • Environmental Safety: Biodegradable and non-toxic to aquatic life .

Comparative Analysis with Similar Amphoteric Surfactants

Table 1: Structural and Functional Comparison

Compound This compound (SLAA) Disodium Cocoamphodiacetate Cocamidopropyl Betaine (CAPB) Sodium Cocoamphoacetate
Chemical Class Amphoacetate Amphodiacetate Betaine Amphoacetate
Primary Source Coconut-derived lauric acid Coconut oil Coconut oil Coconut oil
Charge Type Zwitterionic Zwitterionic Zwitterionic Zwitterionic
Foam Quality High, stable in hard water Moderate High Moderate
Mildness (Human Studies) Non-irritating at ≤5% Irritation under occlusion Rare sensitization Mild, slight erythema
Biodegradability Readily biodegradable Moderate High Moderate

Key Findings:

Mildness :

  • SLAA demonstrates superior mildness compared to Disodium Cocoamphodiacetate, which caused severe irritation in abraded rabbit skin at >36% concentration .
  • Cocamidopropyl Betaine (CAPB), though widely used, has occasional reports of sensitization in atopic individuals .

Foam and Compatibility :

  • SLAA outperforms Sodium Cocoamphoacetate in foam stability and viscosity enhancement, particularly in sulfate-free formulations .
  • Both SLAA and CAPB enhance the performance of anionic surfactants like SLS/SLES by reducing irritation .

Impurities like residual AEEA in SLAA may contribute to rare allergic reactions .

Environmental and Regulatory Considerations

  • SLAA: Classified as readily biodegradable, making it preferable over non-biodegradable surfactants like SLS/SLES .
  • Disodium Cocoamphodiacetate: Limited environmental data, though structurally similar to SLAA .
  • Regulatory Gaps : Sodium Cocoamphoacetate lacks comprehensive safety assessments for ocular exposure .

Q & A

Q. What physicochemical properties of SLAA are critical for its performance in surfactant formulations?

SLAA’s amphoteric nature allows compatibility with anionic, cationic, and non-ionic surfactants, enhancing foam stability in hard water and improving mildness in formulations. Key properties include pH-dependent viscosity modulation (due to protonation/deprotonation of its carboxylate and amine groups) and ion-pair formation with cationic surfactants, which boosts performance . Experimental characterization should focus on surface tension measurements, dynamic light scattering for micelle size, and zeta potential analysis across pH ranges.

Q. How can researchers standardize assays for evaluating SLAA’s mildness and irritation potential?

Standardized assays include:

  • Human Repeat Insult Patch Test (HRIPT): Occlusive application of 0.5% SLAA (0.15% solids) to assess sensitization .
  • HET-CAM (Hen’s Egg Test-Chorioallantoic Membrane): Testing at 3% SLAA (irritation quotient = 0.79) vs. 40% (quotient = 3.41) to differentiate mild vs. severe ocular irritation .
  • Red Blood Cell Test: Hemolysis potential (H50/DI score >100 indicates non-irritating at 1% SLAA) .

Q. What are the recommended methods for analyzing SLAA’s biodegradability and environmental impact?

Use OECD 301F (ready biodegradability) or ISO 14593 (closed bottle test) to assess mineralization rates. SLAA’s natural derivation (e.g., sugarcane) and amphoteric structure facilitate biodegradation, but formulation additives may alter kinetics. Monitor degradation via HPLC-MS for parent compound depletion and byproduct identification .

Advanced Research Questions

Q. How can conflicting data on SLAA’s dermal irritation be resolved in toxicity studies?

Discrepancies arise from concentration, exposure duration, and model systems. For example:

  • Rabbit assays: Severe irritation observed at 36–67.9% SLAA in abraded skin models .
  • Human studies: 1–2% SLAA caused mild erythema in soap chamber tests . Methodological reconciliation requires dose-response curves across species, standardized vehicle controls (propylene glycol vs. water), and stratification by skin barrier integrity. Meta-analyses should weight human data over animal models .

Q. What experimental designs are optimal for assessing SLAA’s developmental toxicity?

Follow OECD 414 (prenatal developmental toxicity) with oral gavage in Wistar rats (e.g., 1000 mg/kg bw/d from gestation day 6–20). Focus on cardiac malformation screening via histopathology and visceral examinations, noting non-dose-dependent effects in preliminary studies . Include recovery groups to evaluate reversibility of organ weight changes (e.g., liver/kidney hypertrophy) .

Q. How does SLAA’s pH sensitivity influence formulation stability and performance?

SLAA’s foam volume and viscosity peak near neutral pH (6–8), while acidic conditions (<5) reduce solubility. Use DOE (Design of Experiments) to optimize pH-adjusted formulations:

  • Rheology: Rotational viscometry at 25°C across pH 4–10.
  • Foam analysis: ASTM D1173-07 (foam height retention under hard water conditions). Pair with cationic surfactants (e.g., cetrimonium chloride) to exploit ion-pair synergies, validated via isothermal titration calorimetry .

Q. What analytical techniques detect impurities (e.g., dichloroacetic acid) in SLAA batches?

  • GC-MS: Quantify dichloroacetic acid (<0.1% w/w) using derivatization with BF3-methanol.
  • ICP-OES: Screen for sodium glycolate and chloride residuals.
  • NMR (1H/13C): Confirm structural integrity and identify hydrolyzed byproducts (e.g., lauraminodiacetic acid) .

Data Interpretation & Contradictions

Q. Why do in vitro and in vivo ocular irritation assays yield conflicting classifications for SLAA?

  • In vitro (EpiOcular™): 50% SLAA caused severe irritation (IC50 <4 mg/mL).
  • In vivo (rabbit): 50% SLAA was non-irritant in some studies but Category 2 in others . Resolve via tiered testing: Begin with in vitro assays (EpiOcular™, HET-CAM) for screening, followed by GLP-compliant rabbit Draize tests for regulatory acceptance. Adjust endpoints for human relevance (e.g., transient vs. permanent damage) .

Q. How should researchers address non-dose-dependent fetal cardiac malformations in SLAA toxicity studies?

In Wistar rat studies, cardiac defects occurred sporadically across all doses (100–1000 mg/kg bw/d). Investigate confounding factors:

  • Maternal stress: Monitor corticosterone levels during gestation.
  • Genetic susceptibility: Use CRISPR-modified strains to probe cardiac developmental pathways.
  • Epigenetic analysis: DNA methylation profiling of fetal heart tissue .

Methodological Gaps & Future Directions

Q. What data gaps exist in SLAA’s dermal absorption and long-term exposure risks?

No direct dermal absorption data exist; extrapolate from structurally related amphoterics (e.g., dodecylamidopropyl betaine: <3.5% absorption in rats). Future studies should use Franz diffusion cells with human skin explants and LC-MS/MS quantification .

Q. How can computational modeling predict SLAA’s environmental fate and ecotoxicity?

Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and aquatic toxicity (e.g., EC50 for Daphnia magna). Validate with microcosm studies simulating wastewater treatment .

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